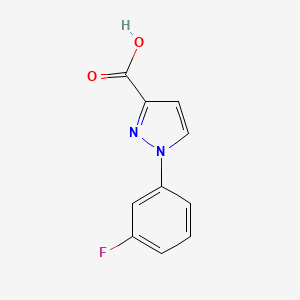

1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Descripción

1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a fluorine atom at the 3-position of the phenyl ring and a carboxylic acid group at the 3-position of the pyrazole core. Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and tunable electronic properties. The fluorine substituent enhances the compound's metabolic stability and bioavailability by acting as a bioisostere, while the carboxylic acid group enables further functionalization, such as esterification or amidation, for drug development .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDRYXSIVKHKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent, followed by acidification to obtain the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the compound.

Análisis De Reacciones Químicas

1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro, amino, or halogen groups can be introduced using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid. For instance, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogens. The compound demonstrated significant effectiveness against strains such as E. coli, S. aureus, and A. flavus, with minimum inhibitory concentration (MIC) values indicating potent activity .

2. Anticancer Properties

Research has also focused on the anticancer potential of pyrazole derivatives. In vitro studies have shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For example, one study reported IC50 values of 0.39 µM for MCF-7 cells, indicating strong antiproliferative activity .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as Aurora-A kinase. This inhibition is crucial as it can lead to the development of targeted cancer therapies .

Agrochemical Applications

1. Fungicides

The synthesis of this compound has been linked to the production of fungicides. The acid serves as a precursor in the development of new fungicidal agents that can combat various plant pathogens effectively. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of improving these compounds .

2. Herbicides

Research indicates that pyrazole derivatives are being explored for their herbicidal properties as well. The ability to inhibit specific biochemical pathways in plants makes these compounds valuable in developing new herbicides that are both effective and environmentally friendly .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, including Claisen condensation and ring closure processes using weak bases for higher regioselectivity and yield . This method not only enhances efficiency but also minimizes environmental impact by utilizing less hazardous reagents.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of pyrazole derivatives are heavily influenced by substituents on both the pyrazole ring and the attached aryl/alkyl groups. Below is a comparison of key analogs:

Table 1: Structural Comparison of Selected Pyrazole-3-carboxylic Acid Derivatives

Electronic Effects and Acidity

- Fluorine vs. Methoxy Groups : The 3-fluorophenyl group in the parent compound exerts an electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0). In contrast, methoxy-substituted analogs like 11j () exhibit reduced acidity (pKa ~4.0–4.5) due to the electron-donating nature of the methoxy group .

- Trifluoromethyl (CF3) vs. Fluorine : The CF3 group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () has a stronger electron-withdrawing effect than fluorine, further lowering the pKa (~1.8–2.2) and enhancing reactivity in nucleophilic reactions .

Physical and Pharmacological Properties

- Solubility: The parent compound’s solubility in polar solvents (e.g., DMSO, methanol) is moderate due to the balance between the hydrophobic fluorophenyl group and hydrophilic carboxylic acid. Derivatives with aliphatic fluorine (e.g., 2-fluoroethyl in ) show improved aqueous solubility .

- Compounds like 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid () may exhibit enhanced π-π stacking interactions with biological targets due to the aromatic furan ring .

Actividad Biológica

1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. This structure is crucial for its biological activity, as the fluorine atom can enhance lipophilicity and influence receptor interactions.

Biological Activities

The compound has been investigated for several biological activities:

- Anti-inflammatory Activity : Studies have indicated that this compound exhibits anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) which are pivotal in the inflammatory process .

- Anticancer Properties : The compound has shown promise in cancer research. It was tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, it exhibited an IC50 value of 12.50 µM against the SF-268 cell line, indicating its potential as an anticancer agent .

- Enzyme Inhibition : Research indicates that this pyrazole derivative can inhibit specific enzymes involved in various metabolic pathways, contributing to its therapeutic potential.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to receptors associated with inflammatory responses and cancer cell proliferation, modulating their activity.

- Enzyme Interaction : By inhibiting key enzymes such as COX and potentially others involved in cancer progression, it can alter signaling pathways that lead to reduced inflammation and tumor growth .

Data Tables

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema model | Comparable to indomethacin | |

| Anticancer | SF-268 | 12.50 | |

| Enzyme Inhibition | COX-2 | Not specified |

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, this compound was found to significantly reduce edema in animal models. The mechanism was linked to the inhibition of COX enzymes, which are critical mediators of inflammation.

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on several human cancer cell lines. The results showed that it induced apoptosis in cancer cells at concentrations as low as 12.50 µM, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how are yields optimized?

- Methodological Answer : Synthesis of analogous pyrazole-carboxylic acids typically involves cyclocondensation of hydrazines with β-ketoesters or diketones, followed by functionalization of the aryl group. For example, 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid was synthesized via nucleophilic substitution and acid hydrolysis, with yields optimized by controlling reaction temperature (70–80°C) and stoichiometric ratios of intermediates . Cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce fluorophenyl groups, requiring palladium catalysts and inert atmospheres.

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

- Methodological Answer : Purity is evaluated using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F for fluorophenyl verification). High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, ¹⁹F NMR is critical to confirm the integrity of the fluorophenyl substituent, as demonstrated in studies on structurally similar trifluoromethylpyrazole derivatives .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents like DMSO and DMF. For biological assays, dissolve in DMSO (final concentration ≤0.1% to avoid cytotoxicity). Aqueous solubility can be enhanced via sodium salt formation or co-solvents like PEG-400, as observed in studies on pyrazole-4-carboxylic acids .

Advanced Research Questions

Q. How do structural modifications to the pyrazole ring or fluorophenyl group influence bioactivity and pharmacokinetics?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. For instance, electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring enhance metabolic stability, while fluorine's position on the phenyl ring modulates lipophilicity. Computational modeling (e.g., DFT) and microsomal stability assays guide optimization, as seen in analogs like 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

Q. What in vitro models are appropriate for evaluating anticancer potential, and how should experimental controls be designed?

- Methodological Answer : Use prostate cancer cell lines (e.g., PC-3, LNCaP) for cytotoxicity assays (MTT/CCK-8). Include positive controls (e.g., cisplatin), vehicle controls (DMSO), and measure apoptosis via Annexin V/PI staining. Studies on 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid validated autophagy induction via LC3-II Western blotting and mTOR/p70S6K pathway inhibition .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols (e.g., uniform cell passage numbers, matched controls) and validate findings using orthogonal assays (e.g., target engagement via thermal shift assays). Cross-study comparisons under controlled conditions, as done for trifluoromethylpyrazole derivatives, help identify confounding factors .

Q. What strategies are used to characterize the compound’s electronic properties and binding interactions?

- Methodological Answer : X-ray crystallography and molecular docking map binding interactions in target proteins (e.g., kinases). Fluorine’s electronegativity enhances carboxylic acid acidity, improving hydrogen bonding. Spectroscopic techniques (e.g., IR for COO⁻ stretching) and computational studies (DFT) quantify electronic effects, as applied to similar fluorophenylpyrazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.